Bis(4-oxopent-2-en-2-yloxy)lead

Catalog No.
S1520206
CAS No.
15282-88-9
M.F
C10H14O4Pb
M. Wt
405 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-oxopent-2-en-2-yloxy)lead

CAS Number

15282-88-9

Product Name

Bis(4-oxopent-2-en-2-yloxy)lead

IUPAC Name

lead(2+);pentane-2,4-dione

Molecular Formula

C10H14O4Pb

Molecular Weight

405 g/mol

InChI

InChI=1S/2C5H7O2.Pb/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

VJRBSSRKZYRKTG-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O[Pb]OC(=CC(=O)C)C

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2]

Isomeric SMILES

C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C

Potential Research Areas

While there's no current research on Bis(4-oxopent-2-en-2-yloxy)lead itself, the building blocks within the molecule offer interesting possibilities for further investigation. Here are some potential areas for future research:

  • Lead Coordination Chemistry: The presence of lead in the molecule opens doors for research in lead coordination chemistry. Studying how Bis(4-oxopent-2-en-2-yloxy)lead interacts with other molecules and forms complexes could be a starting point.
  • Ligand Design: The (4-oxopent-2-en-2-yloxy) group in the molecule can be considered a ligand. Research on modifying this ligand group and its impact on binding properties could be of interest.
  • Comparison with Known Compounds: Bis(4-oxopent-2-en-2-yloxy)lead shares some similarities with already studied metal-acetylacetonate complexes []. Research comparing its properties and potential applications to these established compounds could be valuable.

Bis(4-oxopent-2-en-2-yloxy)lead is a lead-containing organic compound with the chemical formula C10H14O4Pb. There is currently no scientific research directly focused on this specific compound []. However, the building blocks within the molecule offer interesting possibilities for further investigation, particularly in the field of lead coordination chemistry and ligand design [].


Molecular Structure Analysis

The molecule consists of a central lead atom bonded to two (4-oxopent-2-en-2-yloxy) groups. The (4-oxopent-2-en-2-yloxy) group can be broken down as follows:

  • 4-oxo: This indicates the presence of a carbonyl group (C=O) at the fourth position of a five-carbon chain.
  • pent-2-en-2-yl: This refers to a five-carbon chain (pent-) with a double bond (en-) between the second and third carbon atoms (2-).
  • oxy: This denotes an oxygen atom bonded to the chain.

Hydrogen Bond Acceptor Count

6

Exact Mass

406.06586 g/mol

Monoisotopic Mass

406.06586 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2024-04-14

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